molecular formula C11H9Cl2NO3 B2745622 N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 864938-41-0

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No. B2745622
CAS RN: 864938-41-0
M. Wt: 274.1
InChI Key: KRBAVWVKSKICQR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as DCPC, is a synthetic compound that has been found to have various scientific research applications. DCPC is a dioxine derivative that has been synthesized through a multi-step process, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

Synthesis and Evaluation as Radiosensitizers and Cytotoxins

The synthesis of nitrothiophenes with basic or electrophilic substituents, including variations of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, has been explored for their potential as radiosensitizers and selective cytotoxins. These compounds were evaluated for their ability to sensitize hypoxic mammalian cells to radiation, highlighting the importance of structural components in determining their efficacy and toxicity in vivo (Threadgill et al., 1991).

Discovery of Dopamine D3 Receptor-Selective Ligands

A study involving scaffold hybridization strategies identified derivatives of this compound as potent ligands for the dopamine D3 receptor. This research aimed at developing novel therapeutics for central nervous system disorders by exploring the selectivity and multitarget potential of these compounds (Bonifazi et al., 2021).

Antimicrobial and Antifungal Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. These studies provide insights into the potential of such compounds in combating bacterial and fungal infections, with some derivatives showing significant inhibition against pathogens (Akbari et al., 2008).

Electrochromic and Photoluminescence Properties

Research into aromatic polyamides incorporating derivatives of this compound has shown promising electrochromic and photoluminescence properties. These findings suggest applications in materials science, particularly in developing advanced polymers with specific optical characteristics (Chang & Liou, 2008).

Antipathogenic Properties

The antipathogenic activity of thiourea derivatives, including those related to this compound, has been investigated. These studies highlight the potential of such compounds in developing new antimicrobial agents with effective antibiofilm properties, crucial for addressing resistant bacterial strains (Limban et al., 2011).

Mechanism of Action

Target of Action

The compound N-(3,5-dichlorophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been reported to have a significant impact on the energetics of Mycobacterium tuberculosis . This suggests that the primary targets of this compound are likely to be key enzymes or proteins involved in the energy metabolism of this bacterium.

Biochemical Pathways

The compound’s impact on Mycobacterium tuberculosis energetics suggests that it affects the biochemical pathways involved in energy production and utilization . These could include pathways related to glycolysis, the citric acid cycle, and oxidative phosphorylation. The disruption of these pathways would lead to an energy deficit in the bacterium, impairing its growth and survival.

Result of Action

The primary result of the compound’s action is the disruption of energy metabolism in Mycobacterium tuberculosis, leading to impaired growth and survival of the bacterium . This could potentially make the compound useful in the treatment of tuberculosis, particularly in combination with other antimicrobial agents.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c12-7-3-8(13)5-9(4-7)14-11(15)10-6-16-1-2-17-10/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBAVWVKSKICQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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